N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole moiety and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Hydroxypropylation: The benzodioxole derivative is then reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Cyclohexene Derivative Preparation: The cyclohexene ring is prepared via the hydrogenation of benzene followed by dehydrogenation to form cyclohexene.
Amide Bond Formation: The final step involves the coupling of the hydroxypropyl benzodioxole derivative with the cyclohexene derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzodioxole moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of both benzodioxole and cyclohexene rings suggests it could interact with multiple biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole moiety could interact with aromatic residues in the enzyme, while the cyclohexene ring might provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Similar in structure but with a trifluoroacetamide group instead of the ethanediamide linkage.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to the combination of the benzodioxole and cyclohexene rings, which provides a distinct set of chemical properties and potential biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(25,15-7-8-16-17(11-15)27-13-26-16)12-22-19(24)18(23)21-10-9-14-5-3-2-4-6-14/h5,7-8,11,25H,2-4,6,9-10,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUXONJLUQWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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